molecular formula C7H14ClN3 B13474125 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride

1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride

Katalognummer: B13474125
Molekulargewicht: 175.66 g/mol
InChI-Schlüssel: LKUBXOKYEBOEDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is known for its stability and solubility in water and some organic solvents. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Vorbereitungsmethoden

The synthesis of 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride typically involves the reaction of 1-ethyl-2,4-dimethyl-1H-imidazole with hydrochloric acid. The reaction conditions are generally mild, and the product is obtained as a white crystalline solid. Industrial production methods may involve the use of advanced techniques to ensure high purity and yield .

Analyse Chemischer Reaktionen

1-Ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imidazole derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-Ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or as a catalyst .

Vergleich Mit ähnlichen Verbindungen

1-Ethyl-2,4-dimethyl-1H-imidazol-5-amine hydrochloride can be compared with other imidazole derivatives, such as:

    1-Methylimidazole: Known for its use as a solvent and catalyst in organic synthesis.

    2-Methylimidazole: Used in the production of pharmaceuticals and agrochemicals.

    4,5-Diphenylimidazole: Studied for its potential biological activities and use in materials science.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .

Eigenschaften

Molekularformel

C7H14ClN3

Molekulargewicht

175.66 g/mol

IUPAC-Name

3-ethyl-2,5-dimethylimidazol-4-amine;hydrochloride

InChI

InChI=1S/C7H13N3.ClH/c1-4-10-6(3)9-5(2)7(10)8;/h4,8H2,1-3H3;1H

InChI-Schlüssel

LKUBXOKYEBOEDK-UHFFFAOYSA-N

Kanonische SMILES

CCN1C(=NC(=C1N)C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.